4-(1-AMINOETHYL)PHENOL PROPOXYLATE, AVER AGE MN CA. 1,880
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Overview
Description
Preparation Methods
The synthesis of 4-(1-Aminoethyl)phenol propoxylate involves the propoxylation of 4-(1-aminoethyl)phenol. The reaction typically requires a catalyst and controlled conditions to ensure the desired degree of propoxylation, resulting in an average molecular weight of approximately 1,880 . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
4-(1-Aminoethyl)phenol propoxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(1-Aminoethyl)phenol propoxylate has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for iron, protecting metal surfaces from oxidative damage.
Biology: The compound’s emulsifying properties make it useful in biological studies involving water-in-oil emulsions.
Industry: It is utilized in various industrial processes, including the formulation of coatings and lubricants.
Mechanism of Action
The mechanism by which 4-(1-Aminoethyl)phenol propoxylate exerts its effects involves its interaction with metal surfaces, forming a protective layer that inhibits corrosion. The molecular targets include iron atoms on the metal surface, and the pathways involved include the formation of a stable complex that prevents oxidative reactions .
Comparison with Similar Compounds
Similar compounds to 4-(1-Aminoethyl)phenol propoxylate include:
4-(1-Aminoethyl)phenol ethoxylate: Similar in structure but with ethoxylate groups instead of propoxylate.
4-(1-Aminoethyl)phenol butoxylate: Contains butoxylate groups, offering different emulsifying properties.
4-(1-Aminoethyl)phenol methoxylate: Features methoxylate groups, which may affect its solubility and reactivity.
4-(1-Aminoethyl)phenol propoxylate is unique due to its specific propoxylate chain length, which provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier and corrosion inhibitor .
Properties
CAS No. |
158535-45-6 |
---|---|
Molecular Formula |
CH3CH(NH2)C6H4(OC3H6)nOH |
Molecular Weight |
0 |
Origin of Product |
United States |
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